molecular formula C14H19NO B7524944 N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline

N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline

Cat. No.: B7524944
M. Wt: 217.31 g/mol
InChI Key: YUJKYQLMCZRJPV-UHFFFAOYSA-N
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Description

N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline is an organic compound characterized by a cyclohexene ring attached to a methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline typically involves the reaction of cyclohex-3-en-1-ylmethanol with 4-methoxyaniline under specific conditions. One common method includes the use of sodium hydride in N,N-dimethylformamide (DMF) at 0°C, followed by the addition of cyclohex-3-en-1-ylmethyl 4-methylbenzenesulfonate . The reaction mixture is then stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohex-3-en-1-ylmethanol
  • N-(3-Cyclohexen-1-ylmethyl)-4-morpholinepropanamine
  • N-(cyclohex-3-en-1-ylmethyl)-2H-benzotriazol-5-amine

Uniqueness

N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(cyclohex-3-en-1-ylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-3,7-10,12,15H,4-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKYQLMCZRJPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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